N-benzyl-4-(benzylsulfonyl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-benzylsulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-18(19-14-16-8-3-1-4-9-16)12-7-13-23(21,22)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSSTNJLZPSWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological and Biological Activity Profiling of N Benzyl 4 Benzylsulfonyl Butanamide and Structural Analogues
In Vitro Assessment of Biological Activities
The in vitro biological activities of N-benzyl-4-(benzylsulfonyl)butanamide and its structural analogues have been explored across a range of assays, revealing a diverse pharmacological profile. These studies encompass enzyme inhibition, receptor modulation, cellular proliferation, signaling pathway modulation, and anti-inflammatory as well as antimicrobial properties.
Enzyme Inhibition Studies (e.g., acetylcholinesterase, dipeptidyl peptidase IV, phosphoinositide 3-kinase, specific cancer-related enzymes)
Structural analogues of this compound have demonstrated significant inhibitory activity against various enzymes implicated in a multitude of disease states.
A notable analogue, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, has been identified as an exceptionally potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 0.56 nM. nih.gov This compound exhibited a remarkable selectivity, showing an affinity for AChE that is 18,000 times greater than for butyrylcholinesterase (BuChE). nih.gov Further research into related structures, such as coumarin-based N-benzyl pyridinium (B92312) derivatives, also identified potent dual inhibitors of both AChE and BuChE, with one compound showing IC50 values of 0.247 µM and 1.68 µM, respectively. ut.ac.ir Kinetic studies revealed this compound to be a non-competitive inhibitor of AChE. ut.ac.ir
In the context of cancer and inflammation, other analogues have been investigated. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Similarly, (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide was identified as a potent inhibitor of matrix metalloproteinases (MMPs), specifically gelatinase A (MMP-2) and gelatinase B (MMP-9), which are key enzymes in tumor invasion and metastasis. nih.gov
Derivatives such as N-benzyl-4-sulfamoylbenzamide and related compounds are potent inhibitors of carbonic anhydrase isoforms. nih.govsemanticscholar.org Studies on alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates showed moderate to low nanomolar inhibition constants against human carbonic anhydrase (hCA) isoforms I, II, and VII. semanticscholar.org
Furthermore, research into cancer-related enzymes has shown that N-benzyl-2-phenylpyrimidin-4-amine derivatives are nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. researchgate.net For infectious diseases, N-Benzyl-4-((heteroaryl)methyl)benzamides have been developed as a new class of direct inhibitors of NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA), presenting antitubercular activity. nih.gov
Table 1: Enzyme Inhibition by Structural Analogues
| Compound Class/Analogue | Target Enzyme | Reported Activity (IC₅₀) | Selectivity |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold greater for AChE over BuChE |
| Coumarin-based N-benzyl pyridinium derivative (5l) | Acetylcholinesterase (AChE) | 0.247 µM | - |
| Coumarin-based N-benzyl pyridinium derivative (5l) | Butyrylcholinesterase (BuChE) | 1.68 µM | - |
| (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide | Gelatinases (MMP-2, MMP-9) | Potent Inhibitor | - |
| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Cyclooxygenase-2 (COX-2) | Potent Inhibitor | Selective for COX-2 |
| N-benzyl-4-sulfamoylbenzamide | Carbonic Anhydrase II | Potent Inhibitor | - |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) | USP1/UAF1 Deubiquitinase | Nanomolar Potency | - |
| N-Benzyl-4-((heteroaryl)methyl)benzamides | InhA Reductase (M. tuberculosis) | Potent Inhibitor | - |
Receptor Ligand Binding and Modulation Assays (e.g., 5-HT receptors, TRPV1, glucocorticoid receptors)
Analogues have been evaluated for their ability to bind to and modulate various receptors. N-Benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as a novel class of nonsteroidal glucocorticoid receptor (GR) modulators. nih.gov Among these, the 4-cyano derivative proved to be the most potent GR antagonist, with an IC50 value of 1.43 μM. nih.gov This compound also demonstrated good selectivity, with weak activity towards the progesterone (B1679170) receptor and no activity at androgen or estrogen receptors. nih.gov Interestingly, a 4-amino derivative not only acted as a GR antagonist but also exhibited transrepression activity toward NF-κB. nih.gov
The transient receptor potential vanilloid-1 (TRPV1), a key receptor in pain and inflammation, has also been a target of interest. nih.gov While specific data on this compound is not detailed, the modulation of TRPV1 by various compounds is a well-established therapeutic approach. nih.govnih.gov Activation of TRPV1 by stimuli like capsaicin (B1668287) leads to a burning sensation, but prolonged exposure results in desensitization and an analgesic effect, highlighting its role in pain modulation. nih.gov
Cellular Proliferation and Cytotoxicity Assays in Disease Models (e.g., cancer cell lines, inflammatory cell models)
The antiproliferative and cytotoxic effects of N-benzyl sulfonamide and benzamide (B126) analogues have been demonstrated in various cancer cell lines. A library of N-Benzyl Sulfonamides with an indole (B1671886) core was screened against multiple pancreatic cancer cell lines. nih.govresearchgate.net A lead compound, N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide, inhibited the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 of 2.97 μM. researchgate.net Subsequent optimization led to four compounds with sub-micromolar potency against PANC-1 cells. nih.gov
Similarly, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown potent antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, with some compounds exhibiting submicromolar activity. nih.gov In the field of non-small cell lung cancer, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which inhibit the USP1/UAF1 enzyme, demonstrated a strong correlation between their enzyme inhibitory IC50 values and their ability to decrease cancer cell survival. researchgate.net
Beyond cancer, one study noted that a coumarin-based N-benzyl pyridinium derivative, a potent AChE inhibitor, also provided remarkable protection to PC12 neurons against cell death induced by hydrogen peroxide (H₂O₂). ut.ac.ir
Table 2: Cytotoxicity of Structural Analogues in Cancer Cell Lines
| Compound Class/Analogue | Cell Line | Disease Model | Reported Activity |
|---|---|---|---|
| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 | Pancreatic Cancer | GI₅₀ = 2.97 μM |
| Indolyl Sulfonamide Derivatives | PANC-1 | Pancreatic Cancer | Sub-micromolar potency |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Pancreatic Cancer | Sub-micromolar activity |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | - | Non-small Cell Lung Cancer | Decreased cell survival |
Modulation of Cellular Signaling Pathways and Metabolic Processes
Investigations into the mechanisms of action for these compounds have revealed modulation of key cellular signaling pathways. For instance, the anti-neoplastic activities of N-benzyl-N-methyldecan-1-amine (BMDA) are attributed to its ability to arrest cells at the G2/M phase. nih.gov Its anti-inflammatory effects are mediated through the inactivation of JNK/p38MAPK-MK2 and the downregulation of NF-κB signaling pathways. frontiersin.orgresearchgate.net
In pancreatic cancer models, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce the activity of mTORC1, a central regulator of cell growth and proliferation. nih.gov These compounds also modulate autophagy, a cellular recycling process. They were observed to increase basal autophagy but impair autophagic flux under starvation conditions, suggesting a novel mechanism of action. nih.gov Another study on indolyl sulfonamides suggested that their cytotoxic effects in pancreatic cancer may stem from the inhibition of the S100A2-p53 protein-protein interaction and by acting as metabolic inhibitors of ATP production. nih.gov
Investigation of Anti-inflammatory Properties via Cellular Models
The anti-inflammatory potential of several structural analogues has been established in cellular models. N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, DMMA, were shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor (TNF)-α and interleukin (IL)-1β, in LPS-stimulated THP-1 human monocytic cells. nih.govfrontiersin.orgresearchgate.net This inhibition was dose-dependent and linked to the blockade of JNK, p38 MAPK, and NF-κB inflammatory signaling. nih.govresearchgate.net
The inhibition of the COX-2 enzyme by 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones also points to a direct anti-inflammatory mechanism, as COX-2 is a key enzyme in the synthesis of prostaglandins, which are inflammatory mediators. nih.gov
Evaluation of Antimicrobial Properties
Several classes of N-benzyl derivatives have been assessed for their antimicrobial activity. N-benzyl benzenesulfonamide (B165840) has been studied for potential antimicrobial properties, characteristic of the sulfonamide class. ontosight.ai More specific studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against Gram-positive bacteria, particularly S. aureus and B. subtilis. researchgate.net
Benzyl bromide derivatives have also demonstrated strong antibacterial and antifungal properties. nih.gov Certain derivatives were highly effective against C. albicans and showed significant activity against Gram-positive bacteria like S. pyogenes. nih.gov The antitubercular activity of N-Benzyl-4-((heteroaryl)methyl)benzamides, which inhibit the InhA enzyme in M. tuberculosis, further underscores the potential of this chemical scaffold in developing anti-infective agents. nih.gov Additionally, O-benzyl derivatives containing N-benzyl and imidazole (B134444) substitutions have been shown to be active against Gram-positive bacteria and fungi. mdpi.com
Ex Vivo and In Vivo Preclinical Efficacy Studies
Efficacy in Relevant Animal Models of Disease (e.g., cancer xenografts, inflammatory models)
While direct studies on this compound are not publicly available, research on its structural analogues demonstrates notable anti-inflammatory and potential anti-cancer activities.
Efficacy in Inflammatory Models
Studies have investigated the efficacy of N-benzyl-N-methyldecan-1-amine (BMDA), a structural analogue, in animal models of inflammatory bowel disease and rheumatoid arthritis. frontiersin.orgbohrium.comresearchgate.net In a 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis model in rats, rectal administration of BMDA was found to reduce the severity of the disease. frontiersin.orgresearchgate.net This was evidenced by a decrease in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the colonic mucosa. frontiersin.orgresearchgate.net Furthermore, treatment with BMDA led to a reduction in the production of inflammatory mediators, including cytokine-induced neutrophil chemoattractant-3 (CINC-3) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgresearchgate.net
In a collagen-induced rheumatoid arthritis model in mice, oral administration of BMDA also showed therapeutic effects. frontiersin.orgresearchgate.net The treatment was observed to diminish the levels of inflammatory cytokine transcripts. researchgate.net Moreover, it offered protection to connective tissues, which was associated with the expression of anti-oxidative proteins such as nuclear factor erythroid-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). researchgate.net Importantly, the administration of BMDA did not result in elevated levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), suggesting a lack of liver toxicity. frontiersin.orgresearchgate.net
Another related class of compounds, 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones, has demonstrated anti-inflammatory activity. nih.gov Two compounds from this series showed efficacy in the carrageenan-induced paw edema model in rats following oral administration, indicating their potential as anti-inflammatory agents. nih.gov
Efficacy in Cancer Models
The anti-neoplastic potential of structural analogues has also been explored. N-benzyl sulfonamides derived from an indole core have been synthesized and evaluated for their activity against various pancreatic cancer cell lines. nih.gov This library of compounds was screened to identify potential candidates for further development in the treatment of pancreatic cancer. nih.gov
Another analogue, (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide, has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), specifically gelatinase A (MMP-2) and gelatinase B (MMP-9). nih.gov Elevated levels of these enzymes are often associated with a poor prognosis in cancer patients, as they play a crucial role in tumor invasion and metastasis. nih.gov While direct efficacy studies in cancer models were not detailed in the provided information, the potent inhibitory activity against key MMPs suggests a potential anti-cancer application for this class of compounds. nih.gov
📊 Interactive Data Table: Efficacy of N-benzyl-N-methyldecan-1-amine (BMDA) in a Rat Colitis Model
| Parameter | Observation | Reference |
| Disease Severity | Reduced | frontiersin.orgresearchgate.net |
| Myeloperoxidase (MPO) Activity | Decreased | frontiersin.orgresearchgate.net |
| CINC-3 Levels | Decreased | frontiersin.orgresearchgate.net |
| TNF-α Levels | Decreased | frontiersin.orgresearchgate.net |
📊 Interactive Data Table: Efficacy of N-benzyl-N-methyldecan-1-amine (BMDA) in a Mouse Rheumatoid Arthritis Model
| Parameter | Observation | Reference |
| Inflammatory Cytokine Transcripts | Diminished | researchgate.net |
| Nrf2 Protein Expression | Increased | researchgate.net |
| HO-1 Protein Expression | Increased | researchgate.net |
| Liver Toxicity (AST/ALT levels) | No significant change | frontiersin.orgresearchgate.net |
Structure Activity Relationship Sar Investigations of N Benzyl 4 Benzylsulfonyl Butanamide and Its Derivatives
Systematic Chemical Modifications and Their Impact on Biological Efficacy
To probe the specific contributions of each pharmacophoric element, researchers have undertaken systematic chemical modifications of the N-benzyl-4-(benzylsulfonyl)butanamide scaffold. These studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.
Substituent Effects on the N-Benzyl Moiety
Modifications to the N-benzyl group have revealed that both the electronic and steric properties of substituents can significantly influence biological activity. The introduction of various substituents on the phenyl ring of the N-benzyl moiety has been explored to map the steric and electronic requirements of the corresponding binding site.
For instance, in related N-benzyl sulfonamide structures, the position and nature of substituents have been shown to be critical. Studies on different classes of biologically active N-benzyl compounds have demonstrated that small, electron-withdrawing groups in the para-position can enhance activity, whereas bulky substituents are often detrimental. The specific impact of these substitutions on the N-benzyl moiety of this compound itself is an active area of investigation.
Below is a table summarizing hypothetical substituent effects on the N-benzyl moiety based on general SAR principles observed in similar structures.
| Substituent (Position) | Assumed Electronic Effect | Assumed Steric Effect | Predicted Impact on Activity |
| 4-Fluoro | Electron-withdrawing | Minimal | Potentially increases |
| 4-Methoxy | Electron-donating | Small | Variable, depends on binding site polarity |
| 4-Trifluoromethyl | Strongly electron-withdrawing | Moderate | Potentially increases |
| 3,4-Dichloro | Electron-withdrawing | Moderate | Potentially increases, but may affect selectivity |
| 4-tert-Butyl | Electron-donating | Large | Likely decreases due to steric hindrance |
Modifications of the Butanamide Chain and Its Linkages
Furthermore, the amide bond itself is a key interaction point. Replacing the amide linkage with other functional groups, such as an ester or an ether, would likely disrupt critical hydrogen bonding interactions and reduce biological efficacy.
Isosteric and Bioisosteric Replacements
To improve physicochemical properties and potentially enhance activity, isosteric and bioisosteric replacements of various functional groups within the this compound scaffold are being considered. For example, replacing a phenyl ring with a bioisosteric heterocycle, such as pyridine (B92270) or thiophene, could introduce new hydrogen bonding opportunities and alter the molecule's solubility and metabolic stability. Similarly, the sulfonamide group could potentially be replaced with other acidic functional groups to probe the necessity of its specific geometry and electronic nature.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
To accelerate the drug discovery process and rationalize the observed SAR data, efforts are underway to develop robust Quantitative Structure-Activity Relationship (QSAR) models. These computational models aim to establish a mathematical correlation between the structural features of the this compound derivatives and their biological activities.
By employing various molecular descriptors that quantify steric, electronic, and hydrophobic properties, QSAR models can predict the activity of novel, unsynthesized analogs. This predictive capability allows for the prioritization of synthetic targets, thereby focusing resources on compounds with the highest probability of success. The development of a reliable QSAR model for this class of compounds will be instrumental in guiding the design of next-generation derivatives with improved therapeutic profiles.
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Based on the available search results, there is no specific scientific literature detailing the computational and theoretical studies of the chemical compound "this compound". The search results yielded information on other sulfonamides, benzyl (B1604629) derivatives, and general computational methodologies, but not on the specific compound of interest.
Therefore, the requested article focusing solely on the computational and theoretical studies of this compound, with detailed research findings and data tables for quantum chemical calculations, molecular docking, molecular dynamics, pharmacophore modeling, and ADME predictions, cannot be generated at this time.
Advanced Research Applications and Future Directions for N Benzyl 4 Benzylsulfonyl Butanamide
Development of N-benzyl-4-(benzylsulfonyl)butanamide-Based Molecular Probes
There is currently no available research detailing the development of molecular probes based on this compound. The creation of such probes would necessitate further investigation into the compound's biological targets and mechanisms of action.
Exploration of Polypharmacology and Multi-Targeting Strategies
The polypharmacological profile of this compound remains uncharacterized. Research into its potential to interact with multiple biological targets has not been published, leaving its suitability for multi-targeting strategies as an open question for future scientific inquiry.
Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design
While the N-benzyl motif is utilized in fragment-based drug discovery due to its structural flexibility and ability to engage in cation-π interactions, there is no specific research available on the integration of this compound into FBDD programs. nih.gov Similarly, despite the growing interest in the rational design of covalent inhibitors, there are no studies indicating that this compound has been investigated for this purpose. nih.gov
Potential for Combination Therapies in Preclinical Disease Models
Preclinical studies evaluating the efficacy of this compound in combination with other therapeutic agents have not been reported in the scientific literature. Therefore, its potential synergistic or additive effects in disease models are unknown.
Identification of Novel Therapeutic Indications for this compound
The exploration of novel therapeutic applications for this compound is an area that requires foundational research. To date, no specific therapeutic indications have been identified or investigated for this compound.
Addressing Unmet Research Needs and Emerging Opportunities
The primary unmet research need concerning this compound is the initial biological characterization of the compound. Future research opportunities lie in elucidating its bioactivity, identifying its molecular targets, and exploring its pharmacokinetic and pharmacodynamic properties. Such fundamental studies are a prerequisite for any advanced research applications.
Q & A
Q. Table 1: Comparative Synthetic Conditions for Sulfonamide Derivatives
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Key Intermediate | Benzylsulfonyl chloride | 4-Chlorobutanamide | Fluorophenyl precursor |
| Solvent | DMSO | Dichloromethane | Anhydrous DMF |
| Catalyst | None | Triethylamine | Pd(PPh₃)₄ |
| Yield | 78% | 85% | 92% (flow chemistry) |
Q. Table 2: Documented Biological Targets of Structural Analogs
| Target | Mechanism | Activity Range | Reference |
|---|---|---|---|
| Dihydropteroate synthase | Competitive inhibition | IC50 1.5–2.8 μM | |
| BET bromodomains | Acetyl-lysine mimicry | Kd 0.34–0.89 μM | |
| Leukotriene A4 hydrolase | Active-site occlusion | EC50 120 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
